molecular formula C14H12O4S B6326733 2-Formyl-4-(4-methylsulfonylphenyl)phenol CAS No. 893741-31-6

2-Formyl-4-(4-methylsulfonylphenyl)phenol

Cat. No.: B6326733
CAS No.: 893741-31-6
M. Wt: 276.31 g/mol
InChI Key: WEROGDHKVWLMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-4-(4-methylsulfonylphenyl)phenol is a versatile chemical compound with a unique structure that enables diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its potential biological activities and is often used in scientific research to explore new possibilities and discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common reagents and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production methods for 2-Formyl-4-(4-methylsulfonylphenyl)phenol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(4-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with enhanced biological activities and improved chemical properties.

Scientific Research Applications

2-Formyl-4-(4-methylsulfonylphenyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it may interact with other biological targets to exert its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Formyl-4-(4-methylsulfonylphenyl)phenol include other phenol derivatives with formyl and methylsulfonyl groups, such as:

  • 2-Formyl-4-(4-methylsulfonylphenyl)indole
  • 2-Formyl-4-(4-methylsulfonylphenyl)benzene

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This compound’s versatility and potential for diverse applications make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

2-hydroxy-5-(4-methylsulfonylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEROGDHKVWLMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602525
Record name 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893741-31-6
Record name 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.